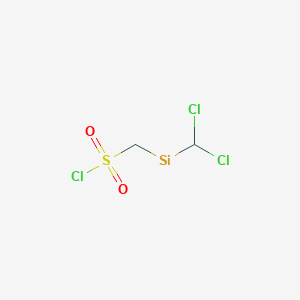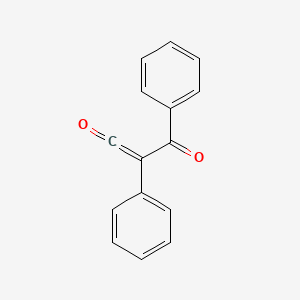
(Trifluorosilyl)methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trifluorosilyl)methyl 4-methylbenzoate is an organosilicon compound that features a trifluorosilyl group attached to a methyl 4-methylbenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluorosilyl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilane (HSiF3) in the presence of a catalyst such as palladium or platinum. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Trifluorosilyl)methyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluorosilyl group to other functional groups, such as hydrosilanes.
Substitution: Nucleophilic substitution reactions can replace the trifluorosilyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Hydrosilanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
(Trifluorosilyl)methyl 4-methylbenzoate has several applications in scientific research:
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (Trifluorosilyl)methyl 4-methylbenzoate exerts its effects involves the interaction of the trifluorosilyl group with various molecular targets. The trifluorosilyl group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trifluorosilyl)methyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
(Trifluorosilyl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of a methyl group on the benzoate ring.
(Trifluorosilyl)methyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group on the benzoate ring.
Uniqueness
(Trifluorosilyl)methyl 4-methylbenzoate is unique due to the presence of both the trifluorosilyl group and the methyl group on the benzoate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
76240-90-9 |
|---|---|
Formule moléculaire |
C9H9F3O2Si |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
trifluorosilylmethyl 4-methylbenzoate |
InChI |
InChI=1S/C9H9F3O2Si/c1-7-2-4-8(5-3-7)9(13)14-6-15(10,11)12/h2-5H,6H2,1H3 |
Clé InChI |
FFWGMNGLWQMQLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



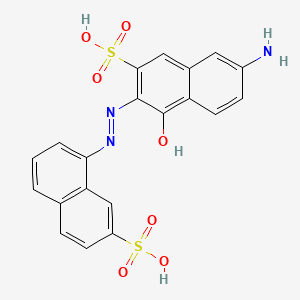
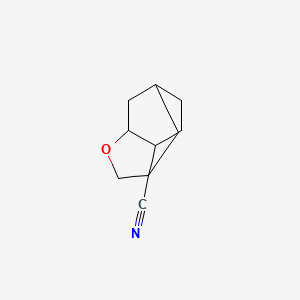
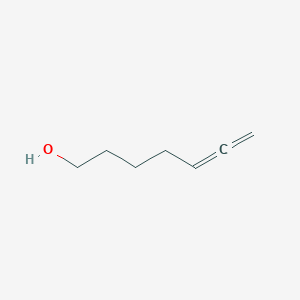


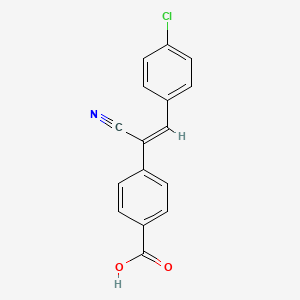

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
